tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride
Overview
Description
Tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a dichlorophenyl moiety, and a propylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride typically involves the following steps:
Preparation of the starting materials: : The synthesis begins with the preparation of 3,5-dichlorobenzyl chloride and tert-butyl carbamate.
Amination reaction: : The dichlorobenzyl chloride is reacted with propylamine to form the corresponding amine derivative.
Carbamate formation: : The resulting amine is then treated with tert-butyl carbamate to form the carbamate derivative.
Hydrochloride formation: : Finally, the carbamate derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups.
Substitution: : Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at various positions on the aromatic ring.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biological targets.
Medicine: : Explored for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: : Other compounds with similar structures include tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine and tert-butyl N-cyclohexyloxy-3,5-dichlorophenylmethylamine.
Properties
IUPAC Name |
tert-butyl N-[3-[(3,5-dichlorophenyl)methylamino]propyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.ClH/c1-15(2,3)21-14(20)19-6-4-5-18-10-11-7-12(16)9-13(17)8-11;/h7-9,18H,4-6,10H2,1-3H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKUEZOYDYLGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1=CC(=CC(=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-71-8 | |
Record name | Carbamic acid, N-[3-[[(3,5-dichlorophenyl)methyl]amino]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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